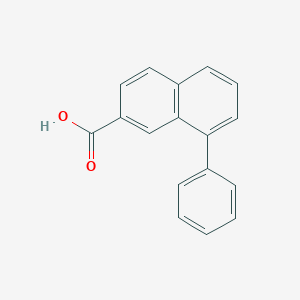
8-Phenylnaphthalene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Phenylnaphthalene-2-carboxylic acid is an aromatic carboxylic acid with the molecular formula C17H12O2. This compound features a naphthalene ring substituted with a phenyl group and a carboxylic acid group.
Synthetic Routes and Reaction Conditions:
Oxidation of Alkylbenzenes: One common method involves the oxidation of substituted alkylbenzenes using potassium permanganate (KMnO4) to yield the corresponding carboxylic acid.
Hydrolysis of Nitriles: Another method includes the hydrolysis of nitriles, which can be prepared by the nucleophilic substitution of alkyl halides with cyanide ions (CN-), followed by hydrolysis to form the carboxylic acid.
Carboxylation of Grignard Reagents: This method involves the reaction of a Grignard reagent with carbon dioxide (CO2) to form a metal carboxylate, which is then protonated to yield the carboxylic acid.
Industrial Production Methods:
- Industrial production often utilizes the carboxylation of Grignard reagents due to its efficiency and scalability. The process involves bubbling dry CO2 gas through a solution of the Grignard reagent, followed by protonation with aqueous HCl .
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4
Substitution Reagents: Halogens, nitrating agents, sulfonating agents
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives
Reduction: Formation of alcohols
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives
科学的研究の応用
8-Phenylnaphthalene-2-carboxylic acid has diverse applications in scientific research:
作用機序
The mechanism of action of 8-Phenylnaphthalene-2-carboxylic acid involves its interaction with various molecular targets and pathways:
類似化合物との比較
7-Phenylnaphthalene-2-carboxylic acid: Another naphthalene derivative with similar structural features.
2-Naphthalenecarboxylic acid: A simpler naphthalene derivative without the phenyl substitution.
Uniqueness:
生物活性
8-Phenylnaphthalene-2-carboxylic acid (C17H12O2) is an aromatic carboxylic acid characterized by a naphthalene ring substituted with a phenyl group and a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
This compound is synthesized through various methods, including:
- Oxidation of Alkylbenzenes : Using potassium permanganate (KMnO4) to yield the corresponding carboxylic acid.
- Hydrolysis of Nitriles : Involving nucleophilic substitution followed by hydrolysis.
- Carboxylation of Grignard Reagents : Reaction with carbon dioxide to form a metal carboxylate that is then protonated.
Biological Activities
The compound has been investigated for several biological activities:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A study reported a minimum inhibitory concentration (MIC) of 55.0 µmol/L against S. aureus, highlighting its potential as an antimicrobial agent .
Anticancer Properties
The anticancer potential of this compound has also been explored. It interacts with specific molecular targets involved in cancer cell proliferation and survival. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its role as a potential therapeutic agent in oncology.
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Enzymes and Receptors : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular processes.
- Induction of Oxidative Stress : It can induce oxidative stress in microbial cells, leading to cell death.
Case Studies and Research Findings
特性
IUPAC Name |
8-phenylnaphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-17(19)14-10-9-13-7-4-8-15(16(13)11-14)12-5-2-1-3-6-12/h1-11H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWRVSJGUWJCNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625511 |
Source


|
| Record name | 8-Phenylnaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144119-86-8 |
Source


|
| Record name | 8-Phenylnaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














